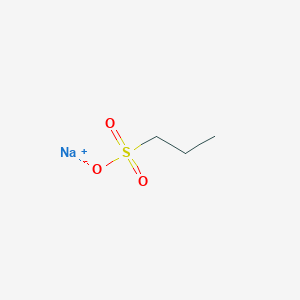
Dipotassium;hydron;phosphonato phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium hydron phosphonato phosphate, also known as K2HPO4(H2O)2, is a chemical compound that contains potassium, hydrogen, phosphorus, oxygen, and water molecules. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of dipotassium hydron phosphonato phosphate is not fully understood, but it is believed to work by regulating the activity of enzymes involved in various physiological processes. It has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Dipotassium hydron phosphonato phosphate has been shown to have a number of biochemical and physiological effects. It can help to regulate the pH of solutions and maintain the osmotic balance of cells. It is also involved in the production of ATP, the energy currency of cells. Additionally, it has been shown to have a role in bone mineralization and may help to prevent the development of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipotassium hydron phosphonato phosphate is a versatile compound that can be used in a wide range of laboratory experiments. Its buffering capacity and ability to provide a source of phosphate ions make it particularly useful in biochemical and physiological studies. However, it is important to note that it can be difficult to work with due to its hygroscopic nature and tendency to form clumps.
Direcciones Futuras
There are many potential future directions for research on dipotassium hydron phosphonato phosphate. One area of interest is its potential therapeutic applications, particularly in the treatment of osteoporosis and Alzheimer's disease. Another area of research is its use as a fertilizer and its potential impact on the environment. Additionally, there is interest in exploring its role in the regulation of enzyme activity and its potential as an antioxidant.
Métodos De Síntesis
Dipotassium hydron phosphonato phosphate can be synthesized by reacting phosphoric acid with potassium hydroxide. The resulting product is then treated with phosphorous acid to form the dipotassium salt. The reaction can be represented as follows:
H3PO4 + 2KOH → Dipotassium;hydron;phosphonato phosphate + 2H2O
Dipotassium;hydron;phosphonato phosphate + H3PO3 → Dipotassium;hydron;phosphonato phosphate(H2O)2
Aplicaciones Científicas De Investigación
Dipotassium hydron phosphonato phosphate is commonly used in scientific research as a buffering agent and a source of phosphate ions. It is also used in the production of fertilizers, detergents, and food additives. In addition, it has been shown to have potential therapeutic applications in the treatment of osteoporosis, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
14691-84-0 |
|---|---|
Nombre del producto |
Dipotassium;hydron;phosphonato phosphate |
Fórmula molecular |
H2K2O7P2 |
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
dipotassium;hydron;phosphonato phosphate |
InChI |
InChI=1S/2K.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
Clave InChI |
CQAIPTBBCVQRMD-UHFFFAOYSA-L |
SMILES isomérico |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
SMILES |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
SMILES canónico |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
Otros números CAS |
14691-84-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)




![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)






